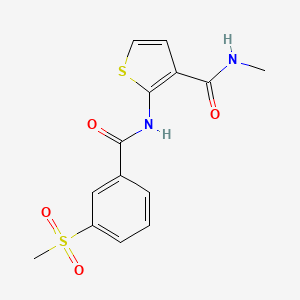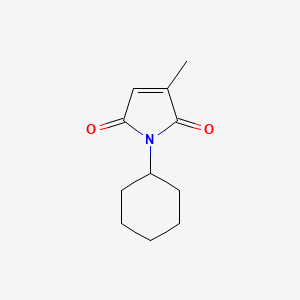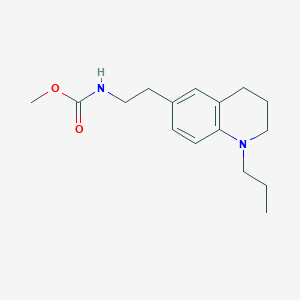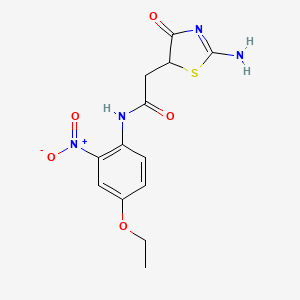
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxy group attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid typically involves the introduction of the boronic acid group, fluorine atom, and methoxy group onto the benzene ring through a series of organic reactions. One common method involves the use of boronic acid derivatives and halogenated benzoic acids as starting materials. The reaction conditions often include the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the fluorine atom can produce various substituted benzoic acids .
Applications De Recherche Scientifique
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain such functional groups in their active sites. The fluorine and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
3,5-Dihydroxybenzoic acid: Lacks the boronic acid and fluorine groups, resulting in different chemical properties and reactivity.
4-Fluoro-3-methoxybenzoic acid: Lacks the boronic acid group, affecting its ability to interact with biological molecules.
3-(Dihydroxyboranyl)benzoic acid: Lacks the fluorine and methoxy groups, leading to different applications and reactivity.
Uniqueness: The presence of the boronic acid group, fluorine atom, and methoxy group in 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid imparts unique chemical properties that make it particularly useful in cross-coupling reactions, enzyme inhibition studies, and the development of advanced materials .
Propriétés
IUPAC Name |
3-borono-5-fluoro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO5/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMITMBIVBPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/new.no-structure.jpg)

![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)




![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)
![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)
